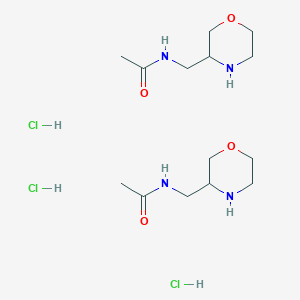
N-(morpholin-3-ylmethyl)acetamide sesquihydrochloride
Descripción general
Descripción
N-(morpholin-3-ylmethyl)acetamide sesquihydrochloride is a chemical compound with the molecular formula C14H31Cl3N4O4 and a molecular weight of 425.8 g/mol . . This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of N-(morpholin-3-ylmethyl)acetamide sesquihydrochloride involves several steps. The primary synthetic route includes the reaction of morpholine with acetamide under specific conditions to form the desired product. The reaction conditions typically involve the use of solvents and catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Análisis De Reacciones Químicas
N-(morpholin-3-ylmethyl)acetamide sesquihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
N-(morpholin-3-ylmethyl)acetamide sesquihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on cellular processes. In medicine, it is investigated for its potential therapeutic applications. Additionally, it has industrial applications in the production of various chemical products .
Mecanismo De Acción
The mechanism of action of N-(morpholin-3-ylmethyl)acetamide sesquihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
N-(morpholin-3-ylmethyl)acetamide sesquihydrochloride is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include other members of the indole family, such as JWH-018 and AM-2201. These compounds share some structural similarities but differ in their specific chemical properties and applications .
Actividad Biológica
N-(Morpholin-3-ylmethyl)acetamide sesquihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its morpholine ring, which is known for its ability to interact with various biological targets. The compound can be represented as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 215.12 g/mol
The presence of the morpholine moiety enhances its solubility and bioavailability, making it a suitable candidate for pharmacological studies.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes in the central nervous system (CNS). Research indicates that compounds with similar structures often exhibit:
- Antidepressant Activity : By modulating neurotransmitter levels, particularly serotonin and norepinephrine.
- Anxiolytic Effects : Potentially reducing anxiety through GABAergic pathways.
Pharmacological Studies
Several studies have explored the pharmacological effects of this compound. Below is a summary of key findings:
Case Studies
One notable case study involved the administration of this compound in a rodent model designed to assess anxiety and depression. The results showed that:
- Dosage : Administered at varying doses (10 mg/kg to 50 mg/kg).
- Outcome : Higher doses resulted in significant reductions in both anxiety and depressive-like symptoms compared to control groups.
Propiedades
IUPAC Name |
N-(morpholin-3-ylmethyl)acetamide;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H14N2O2.3ClH/c2*1-6(10)9-4-7-5-11-3-2-8-7;;;/h2*7-8H,2-5H2,1H3,(H,9,10);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNDESLUYOIZGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1COCCN1.CC(=O)NCC1COCCN1.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31Cl3N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















